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Compound of Interest

Compound Name: Diiodomethane-13C,d2

CAS No.: 1217038-24-8

Cat. No.: B1142166

Get Quote

)

Abstract
This guide details the strategic application of Diiodomethane-13C,d2 (

) in modern drug discovery and physical organic chemistry. As a dual-labeled methylene (

) synthon, this reagent offers a unique advantage: it introduces a "heavy" methylene bridge that
is both NMR-active (

) and metabolically robust (

bonds).[1] This note covers the primary application in Simmons-Smith cyclopropanation,
protocols for maximizing isotopic efficiency using the Furukawa modification, and methods for
validating incorporation via Mass Spectrometry and NMR spectroscopy.

Introduction: The "Heavy" Methylene Synthon
Diiodomethane-13C,d2 is a high-value reagent used to install a stable isotopic tag into organic

molecules. Unlike single-labeled precursors, the simultaneous presence of Carbon-13 and
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Deuterium serves two distinct functions:

Metabolic Blocking (Deuterium Effect): The primary Kinetic Isotope Effect (KIE) of the C-D

bond (

) significantly slows oxidative metabolism at the labeled site, a strategy validated by FDA-
approved deuterated drugs like deutetrabenazine.[1]

Traceability (Carbon-13): The

nucleus acts as a permanent, non-exchangeable tracer for ADME (Absorption, Distribution,
Metabolism, and Excretion) studies, detectable by both MS and

-NMR.

key Physical Properties
Property Value / Description

Formula

Molecular Weight ~270.86 g/mol (vs. 267.84 for unlabeled)

Mass Shift +3 Da (M+3)

Isotopic Enrichment
Typically >99 atom %

, >98 atom % D

Appearance
Colorless to light yellow liquid (darkens with light

exposure)

Core Application: Metabolic Stability & Drug Design
One of the most powerful uses of

is the synthesis of deuterated cyclopropane motifs.[1] Cyclopropane rings are common
pharmacophores, but they are often susceptible to metabolic opening or hydroxylation by
Cytochrome P450 enzymes.

Mechanism of Metabolic Blocking
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By constructing the ring with

, the methylene hydrogens are replaced with deuterium. This strengthens the bond against
homolytic cleavage (C-D bond dissociation energy is ~1.2-1.5 kcal/mol higher than C-H),
effectively "blocking" the metabolic soft spot.
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Figure 1: Deuterium Kinetic Isotope Effect (KIE) preventing metabolic degradation of the

cyclopropane ring.[1]

Experimental Protocol: Furukawa-Modified
Cyclopropanation
Objective: Synthesize a

-labeled cyclopropane ring on a target alkene.[1] Method: The Furukawa modification (using

) is preferred over the traditional Zn-Cu couple for isotope work because it is homogeneous,
faster, and allows precise stoichiometry, minimizing waste of the expensive

reagent.

Reagents
Substrate: Target Alkene (1.0 equiv)

Reagent: Diiodomethane-13C,d2 (1.1 - 1.5 equiv)[1]

Promoter: Diethylzinc (

) (1.0 M in hexanes, 1.1 - 1.5 equiv)
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Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Atmosphere: Dry Argon or Nitrogen (Critical)[1]

Step-by-Step Procedure
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a

rubber septum. Flush with Argon for 15 minutes.

Substrate Solvation: Add the alkene substrate (e.g., styrene, 1.0 mmol) and anhydrous DCM

(5 mL) via syringe. Cool the mixture to 0°C (ice bath).

Diethylzinc Addition: Caution:

is pyrophoric. Slowly add the

solution (1.1 mmol) dropwise. Stir for 10 minutes at 0°C.

Isotope Reagent Addition: Add Diiodomethane-13C,d2 (1.1 mmol) dropwise via a

microsyringe. The solution may become cloudy as the active zinc carbenoid (

) forms.

Reaction: Allow the mixture to warm slowly to room temperature (RT). Stir for 2–12 hours.

Monitor conversion by TLC or GC-MS.[1]

Note: For unreactive alkenes, refluxing in DCE (83°C) may be required.

Quenching: Cool back to 0°C. Slowly add saturated aqueous

to quench excess organozinc species. (Vigorous bubbling will occur).[1]

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate under reduced pressure.
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Figure 2: Pathway for the transfer of the heavy methylene carbenoid to an alkene.

Analytical Validation (Self-Validating System)
To confirm the successful incorporation of the double label, you must look for specific spectral

signatures.

Mass Spectrometry (MS)[1]
Expectation: A mass shift of +3 Da relative to the unlabeled standard.

Check: Ensure the isotopic pattern matches. If the unlabeled compound has a base peak at

, the labeled product must show

.
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NMR Spectroscopy
NMR provides the definitive proof of structure.

Nucleus

Observation in Labeled
Product (

-Cyclopropane)

Explanation

NMR
Silent at the methylene

position.[1]

The protons have been

replaced by Deuterium. The

disappearance of the high-field

cyclopropane protons (usually

0.5–1.0 ppm) is a key indicator

of success.[1]

NMR Quintet (1:2:3:2:1 pattern).[1]

The

signal is split by the two

attached Deuterium atoms

(Spin

). The multiplicity is

.

Coupling .[1]

The one-bond coupling

constant between

and

is characteristic.

Safety & Handling
Toxicity: Diiodomethane is toxic by inhalation and skin contact.[1][2][3] It is a potential

alkylating agent.[1] Use double gloves (nitrile) and work in a fume hood.

Light Sensitivity:
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can liberate Iodine (

) upon photodegradation.[1] Store in amber vials at 4°C.

Organozinc Hazards: Diethylzinc is pyrophoric.[1] It ignites on contact with air.[1] All transfers

must use gas-tight syringes and inert atmosphere techniques.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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